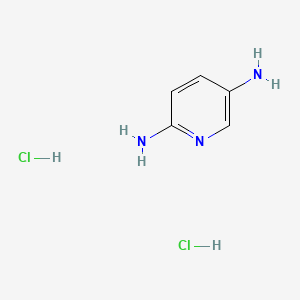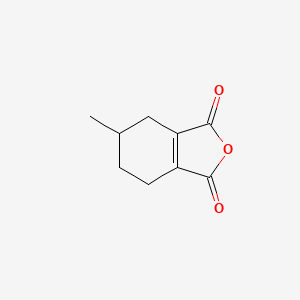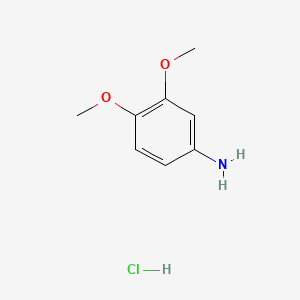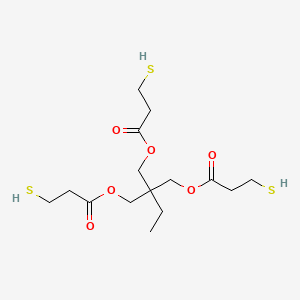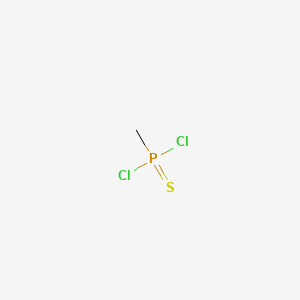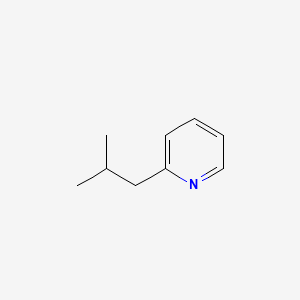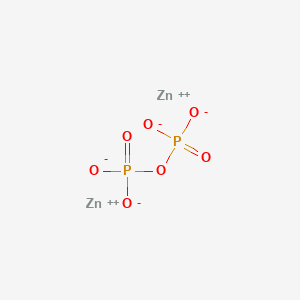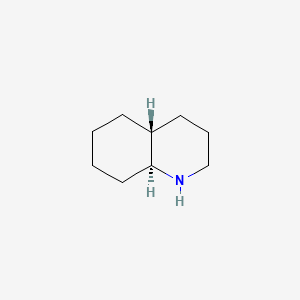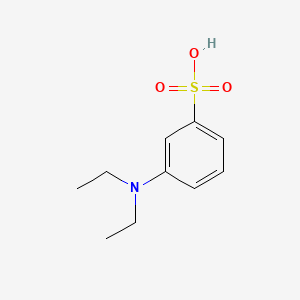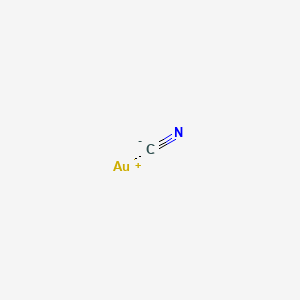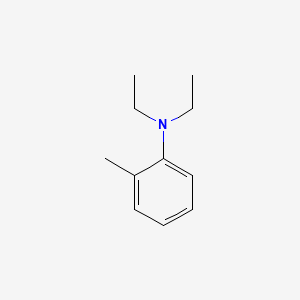
Méthyltrioctylsilane
Vue d'ensemble
Description
Synthesis Analysis
Silane synthesis can be achieved by hydrosilylation or electrophilic silylation . Methylsilane, a related compound, can be prepared by reduction of methyltrichlorosilane with lithium aluminium hydride .Molecular Structure Analysis
The Methyltrioctylsilane molecule contains a total of 79 bond(s). There are 25 non-H bond(s) and 21 rotatable bond(s) .Chemical Reactions Analysis
Silane-based products are becoming a popular material for pre-treatment deposition due to their environmental compatibility. They are used as substitutes for traditional pre-treatments like chromates. Silane coupling agents have been shown to improve the cellulose content of materials, with the highest cellulose content of 72.51% observed in the 9% silane treated material .Physical And Chemical Properties Analysis
Silane treatment improved the cellulose content of the fish tail palm fibre . The highest cellulose content of 72.51% was observed in the 9% silane treated fish tail palm fibre . Also, it improved crystallinity index value of 62.5% for 5% silane treated fibre .Applications De Recherche Scientifique
Synthèse des tétraalkylsilanes
Le méthyltrioctylsilane peut être synthétisé en une seule étape à partir de trichlorométhylsilane et de triéthylaluminium commercialement disponibles . Ce processus minimise les sous-produits résultant de la redistribution du groupe alkyle par l'ajout d'halogénures de sodium ou de lithium .
Réactif à base de radicaux en chimie organique
Le this compound, également connu sous le nom de tris(triméthylsilyl)silane, a trouvé de multiples applications en synthèse organique . Il a été utilisé avec succès dans les réductions radicalaires, l'hydrosilylation et les réactions radicalaires consécutives .
Polymérisation
Le this compound joue un rôle stratégique dans la polymérisation . Il est particulièrement utile dans la polymérisation radicalaire photo-induite des oléfines et la polymérisation cationique photo-promue des époxydes .
Science des matériaux
En plus de ses applications en synthèse organique, le this compound trouve également une utilisation dans le domaine de la science des matériaux . Ses propriétés uniques en font un composant précieux dans le développement de nouveaux matériaux .
Modifications de groupes fonctionnels
Le this compound sert d'agent réducteur à base de radicaux pour les modifications de groupes fonctionnels . Il peut être utilisé pour modifier divers groupes fonctionnels dans des conditions réductrices .
Médiateur de réactions radicalaires séquentielles
Le this compound peut agir comme un médiateur dans les réactions radicalaires séquentielles . Cela permet la création de composés organiques complexes par une série de réactions radicalaires contrôlées .
Mécanisme D'action
Safety and Hazards
Orientations Futures
There has been substantial progress in the understanding of polyamide formation mechanisms and the development of new IP strategies that can potentially lead to the redesign of TFC membranes . The current gap between industrial needs and academic research in designing high-performance TFC membranes provides an outlook on future research directions for advancing IP-based fabrication processes .
Propriétés
IUPAC Name |
methyl(trioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGJEUDNIUNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073325 | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3510-72-3 | |
| Record name | Silane, methyltrioctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, methyltrioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method for Methyltrioctylsilane described in the research?
A1: The research [] presents a novel, single-step synthesis method for Methyltrioctylsilane using commercially available Trichloromethylsilane and Trioctylaluminum. This is significant because it offers a potentially more efficient and cost-effective alternative to multi-step synthesis routes. Additionally, the research highlights the crucial role of alkali metal halides in this reaction. The addition of sodium or lithium halides minimizes byproducts from alkyl group redistribution, leading to a higher yield of the desired Methyltrioctylsilane. Interestingly, using potassium or rubidium halides drastically alters the reaction pathway, favoring the production of Methyldioctylsilane. This highlights the potential for controlling the reaction selectivity by carefully choosing the alkali metal halide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)
